2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[3-(3-Methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a 3-methylbutoxy chain and an acetamide linker attached to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenoxy-ether moiety may influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3/c1-14(2)9-10-26-17-7-4-8-18(12-17)27-13-19(25)24-16-6-3-5-15(11-16)20(21,22)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCNNICTZVUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound might involve multiple steps, starting from readily available precursors. A potential route could involve the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which can then be reacted with 3-(3-methylbutoxy)phenol in the presence of a base to yield the final product. Reaction conditions would need to be optimized for each step, including the choice of solvents, temperatures, and catalysts if needed.
Industrial Production Methods: Industrial production would scale up these reactions using batch or continuous processes. Key considerations would include maximizing yield and purity, minimizing waste, and ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound could undergo a variety of reactions:
Oxidation: Functional groups may be oxidized, potentially affecting its activity or solubility.
Reduction: This could modify the amide or phenoxy components.
Substitution: Particularly at the aromatic rings, leading to derivatives with different properties.
Common Reagents and Conditions: Oxidation might involve agents like potassium permanganate or chromium trioxide. Reduction could use reagents like lithium aluminum hydride or hydrogen gas with a catalyst. Substitution reactions might employ halogens, sulfonyl chlorides, or nitrating agents under controlled conditions.
Major Products Formed: Products of these reactions will depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or ketones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: This compound might be used as a precursor for more complex molecules or as a reagent in various synthetic pathways.
Biology: It could be studied for potential biological activity, such as antibacterial, antifungal, or anticancer properties.
Medicine: If found to be biologically active, it might be explored as a lead compound for drug development.
Mechanism of Action: The mechanism of action would depend on its specific application:
Molecular Targets: In a biological context, it might interact with proteins, enzymes, or DNA, altering their function.
Pathways Involved: It could modulate various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds: Comparing 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide to similar compounds:
Uniqueness: Its unique combination of functional groups might confer specific reactivity or biological activity.
Similar Compounds: Related compounds might include those with similar backbones but different substituents, such as varying alkoxy or phenyl groups. Each modification could significantly alter the properties and applications.
Alright, that’s a crash course in this compound. Hope you find it fascinating!
Biological Activity
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C17H18F3NO2
- Molecular Weight: 345.33 g/mol
- IUPAC Name: this compound
The compound features a complex structure that includes a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies have indicated that it may exhibit:
- Antiproliferative Activity: The compound has shown potential in inhibiting the proliferation of cancer cells. For instance, similar compounds with trifluoromethyl substitutions have demonstrated significant antiproliferative effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anticonvulsant Effects: Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties, as evidenced by their performance in standard seizure models (e.g., MES and PTZ tests).
Antiproliferative Activity
A comparative study on structurally related compounds has shown that those with trifluoromethyl groups can significantly inhibit cell growth in pancreatic cancer cell lines (IC50 values ranging from 0.051 µM to 0.066 µM) while demonstrating lower toxicity towards normal fibroblast cells (IC50 = 0.36 µM) .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | BxPC-3 | 0.051 | Strong antiproliferative activity |
| Compound B | Panc-1 | 0.066 | Effective against pancreatic cancer |
| Compound C | WI38 | 0.36 | Low toxicity towards normal cells |
Anticonvulsant Activity
In a study assessing the anticonvulsant effects of related phenylacetamides, compounds containing trifluoromethyl groups exhibited significant protection in seizure models at doses ranging from 30 to 300 mg/kg .
| Compound | Dose (mg/kg) | Efficacy | Time Point |
|---|---|---|---|
| Compound D | 100 | Effective | 0.5 h |
| Compound E | 300 | Effective | 4 h |
Case Studies
- Cancer Treatment : A case study involving a derivative of the compound demonstrated a selective inhibition of FLT3-ITD positive acute myeloid leukemia cells, showing a therapeutic window favorable compared to existing treatments .
- Seizure Disorders : In animal models, another derivative was tested for its anticonvulsant properties, revealing significant efficacy in both acute and chronic seizure conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the acetamide nitrogen (e.g., alkyl chains, heterocycles, or amino groups).
- Modifications to the phenoxy/aryl backbone (e.g., halogenation, methoxy, or bulky substituents).
Table 1: Comparative Analysis of Selected Acetamide Derivatives
*Estimated based on molecular formula.
Key Observations:
Synthetic Efficiency :
- Compound 30 () achieved an 82% yield using K₂CO₃/KI-mediated coupling, highlighting the efficiency of this method for alkyl-substituted acetamides .
- In contrast, benzothiazole-containing analogs (e.g., Compound 13, ) showed lower yields (19%) under microwave conditions, likely due to steric hindrance or reactivity challenges .
Physical Properties :
- Melting points for analogs range from 74–84°C (), correlating with crystallinity and purity. The target compound’s properties may align with these values given its aromatic and alkyl substituents.
- Higher Rf values (e.g., 0.65 for Compound 32, ) indicate increased polarity due to ester or hydroxyl groups .
Functional Group Impact on Bioactivity
Case Study: Anticonvulsant Activity of Piperazine Analogs
highlights 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) as a candidate with anticonvulsant properties. The piperazine ring may interact with serotonin or dopamine receptors, while the trifluoromethyl group augments bioavailability. Similar logic could extend to the target compound if tested in neurological models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
